molecular formula C12H16BClO3 B1426049 2-Chloro-6-hydroxyphenylboronic acid pinacol ester CAS No. 1451391-17-5

2-Chloro-6-hydroxyphenylboronic acid pinacol ester

Cat. No.: B1426049
CAS No.: 1451391-17-5
M. Wt: 254.52 g/mol
InChI Key: BSFCYZUEPAANES-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxyphenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of both chloro and hydroxy groups on the phenyl ring makes it a versatile intermediate in various chemical transformations.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of organic compounds, which can be further used in various biochemical processes.

Pharmacokinetics

It’s known that the stability of boronic acids and their esters can be influenced by factors such as ph . For instance, phenylboronic pinacol esters have been reported to undergo hydrolysis, a process that can be accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be strongly influenced by pH . Therefore, the physiological environment in which the compound is used can impact its stability and reactivity. Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst, which is necessary for the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-chloro-6-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. One common method includes the use of anhydrous conditions to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-oxo-phenylboronic acid pinacol ester.

    Reduction: Formation of 2-hydroxyphenylboronic acid pinacol ester.

    Substitution: Formation of various substituted phenylboronic acid pinacol esters depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-hydroxyphenylboronic acid pinacol ester is used in various scientific research applications:

    Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of biaryl compounds.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.

    Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylboronic acid pinacol ester
  • 3-Hydroxyphenylboronic acid pinacol ester
  • 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

2-Chloro-6-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups. The chloro group provides additional reactivity for substitution reactions, while the hydroxy group enhances the compound’s solubility and reactivity in various chemical environments.

Properties

IUPAC Name

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCYZUEPAANES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167346
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-17-5
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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